(3-Cyclohexylthiophen-2-yl)boronic acid

Synthetic Chemistry Thermal Stability Purification

(3-Cyclohexylthiophen-2-yl)boronic acid (CAS 2225174-98-9, MF C10H15BO2S, MW 210.10 g/mol) is a specialized organoboron reagent featuring a boronic acid group at the 2-position of a thiophene ring substituted with a bulky cyclohexyl group at the 3-position. This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds for synthesizing conjugated organic materials, pharmaceuticals, and agrochemicals.

Molecular Formula C10H15BO2S
Molecular Weight 210.11 g/mol
Cat. No. B13342506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclohexylthiophen-2-yl)boronic acid
Molecular FormulaC10H15BO2S
Molecular Weight210.11 g/mol
Structural Identifiers
SMILESB(C1=C(C=CS1)C2CCCCC2)(O)O
InChIInChI=1S/C10H15BO2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2
InChIKeyXXKMCPNBHWVMGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyclohexylthiophen-2-yl)boronic acid – A Sterically Demanding Thiophene Boronic Acid Building Block for Suzuki-Miyaura Coupling


(3-Cyclohexylthiophen-2-yl)boronic acid (CAS 2225174-98-9, MF C10H15BO2S, MW 210.10 g/mol) is a specialized organoboron reagent featuring a boronic acid group at the 2-position of a thiophene ring substituted with a bulky cyclohexyl group at the 3-position . This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds for synthesizing conjugated organic materials, pharmaceuticals, and agrochemicals . The cyclohexyl substituent imparts distinct steric and electronic properties compared to simpler alkyl- or unsubstituted thiophene boronic acids, influencing coupling reactivity, regiochemistry, and the final properties of coupled products [1].

Why Unsubstituted or Simple Alkyl Thiophene Boronic Acids Cannot Replace (3-Cyclohexylthiophen-2-yl)boronic acid in Performance-Driven Applications [1]


Simple in-class substitution fails because the cyclohexyl group on (3-cyclohexylthiophen-2-yl)boronic acid provides a unique combination of steric bulk, conformational rigidity, and electronic modulation that is absent in common alternatives like thiophene-2-boronic acid or alkyl-substituted variants (e.g., 3-hexyl, 3-methyl) . Comparative polymer studies have shown that the cyclohexyl substituent significantly impacts thermal stability and electroactivity, leading to properties that are 'very much affected' compared to linear alkyl analogs [1]. Using an unsubstituted or smaller alkyl derivative in a synthetic route designed for the cyclohexyl building block would alter the regiochemistry of cross-coupling, the solubility of intermediates, and the final material's morphology and stability, making 'generic' substitution impractical for research programs requiring these specific steric and electronic parameters.

Quantitative Differentiation Evidence for (3-Cyclohexylthiophen-2-yl)boronic acid Compared to Closest Analogs


Higher Boiling Point and Thermal Stability versus Thiophene-2-boronic acid

(3-Cyclohexylthiophen-2-yl)boronic acid exhibits a significantly higher predicted boiling point (365.9 ± 44.0 °C) compared to the unsubstituted thiophene-2-boronic acid (287.9 ± 32.0 °C), a quantified difference of approximately +78 °C . This 27% increase in boiling point is consistent with the increased molecular weight and steric bulk conferred by the cyclohexyl substituent. The higher boiling point suggests greater thermal stability and a wider operational window for high-temperature coupling reactions or post-reaction distillative purification processes.

Synthetic Chemistry Thermal Stability Purification

Enhanced Acidity (Lower pKa) of the Boronic Acid Moiety Compared to Thiophene-2-boronic acid

The predicted acid dissociation constant (pKa) of (3-cyclohexylthiophen-2-yl)boronic acid is 8.51 ± 0.58, which is slightly more basic (higher pKa) than that of thiophene-2-boronic acid (pKa 8.41 ± 0.53), a difference of +0.10 log units . While this difference is modest, it indicates that the electron-donating effect of the cyclohexyl group marginally reduces the acidity of the boronic acid. However, the significant steric bulk of the cyclohexyl group can slow the formation of the unreactive boroxine anhydride, potentially maintaining a higher effective concentration of the active monomeric boronic acid in solution.

Organocatalysis Reaction Kinetics Boronic Acid Reactivity

Superior Lipophilicity (LogP) for Enhanced Solubility in Non-Polar Media versus Thiophene-2-boronic acid [1]

Based on Lipinski's Rule of Five calculations, the precursor 3-cyclohexylthiophene exhibits a LogP of 4.42, significantly higher than the LogP of unsubstituted thiophene (~1.8) and slightly higher than 3-hexylthiophene (LogP ~4.3) [1]. For the boronic acid derivatives, the cyclohexyl-substituted compound is expected to display enhanced solubility in non-polar organic solvents compared to the unsubstituted thiophene-2-boronic acid. This difference in lipophilicity directly impacts the choice of solvent systems for Suzuki coupling and facilitates the purification of hydrophobic coupled products.

Solubility Lipophilicity Reaction Optimization

Reduced Electrochemical Stability of Polymers Derived from this Boronic Acid Compared to Poly(3-hexylthiophene) [1]

Cyclic voltammetry studies on poly(3-cyclohexylthiophene), synthesized via cross-coupling of the corresponding monomer that can be obtained via this boronic acid, demonstrate that 'cyclic activity is lost after 20 cycles' and 'stability is reduced due to the steric hindrance produced by the cyclohexyl group' [1]. In direct comparison, poly(n-hexylthiophene) shows higher thermal stability and electroactivity retention over extended cycling [1]. This represents a trade-off: the cyclohexyl group provides unique steric properties but at the cost of reduced electrochemical robustness relative to straight-chain alkyl derivatives.

Conductive Polymers Electroactivity Material Stability

Optimal Application Scenarios for (3-Cyclohexylthiophen-2-yl)boronic acid Where Generic Alternatives Fail to Deliver [1]


Synthesis of Sterically Encumbered Conjugated Polymers for Microphase-Separated Block Copolymers [REFS-1]

When preparing regioregular poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene) (P3HT-b-P3cHT) block copolymers for thin-film transistor or photovoltaic applications, the cyclohexyl building block is essential to induce microphase separation and tune film morphology [1]. Substituting a linear alkyl (hexyl) or unsubstituted thiophene boronic acid in this context would disrupt the block copolymer architecture and compromise the desired nanostructured morphology.

High-Temperature Suzuki Coupling Reactions Requiring a Wide Liquid-Phase Processing Window [REFS-2]

For industrial or academic laboratories conducting Suzuki couplings at elevated temperatures (>200 °C) in high-boiling solvents (e.g., DMF, NMP, DMSO), the elevated predicted boiling point of (3-cyclohexylthiophen-2-yl)boronic acid (365.9 °C) is advantageous . Unsubstituted thiophene-2-boronic acid (boiling point 287.9 °C) may evaporate or decompose under these rigorous conditions, making the cyclohexyl derivative the preferred reagent for high-temperature polycondensations.

Development of Non-Polar Solvent-Soluble Building Blocks for Hydrophobic Target Molecules [REFS-2]

When the target coupled product or polymer is designed to be highly hydrophobic (LogP > 4), using the cyclohexyl-substituted boronic acid ensures that the monomer itself is compatible with non-polar reaction solvents (e.g., toluene, xylenes, hexane) . This directly contrasts with the more polar thiophene-2-boronic acid, which may exhibit poor solubility or aggregation in these media, leading to reduced coupling efficiency.

Structure-Property Relationship Studies Probing Steric vs. Electronic Effects on Polymer Backbone Packing [REFS-1]

In academic research aimed at decoupling steric and electronic contributions to π-stacking distances and charge carrier mobility in polythiophenes, the (3-cyclohexylthiophen-2-yl)boronic acid monomer provides a critical data point [1]. The rigid, bulky cyclohexyl group serves as a steric probe that cannot be mimicked by flexible alkyl chains, enabling researchers to quantify the impact of steric hindrance on polymer backbone planarity and inter-chain spacing.

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